molecular formula C9H16ClN3O4 B12775437 L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester CAS No. 94790-30-4

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester

Cat. No.: B12775437
CAS No.: 94790-30-4
M. Wt: 265.69 g/mol
InChI Key: ZQLJHLWKLMTODY-ZETCQYMHSA-N
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Description

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester is a synthetic compound known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a chloroethyl group, a nitrosocarbamoyl moiety, and a valine methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester typically involves the reaction of valine methyl ester with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester involves its interaction with specific molecular targets. The compound is believed to exert its effects by alkylating DNA, leading to the disruption of cellular processes and ultimately cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester: Similar in structure but with leucine instead of valine.

    N-((2-Chloroethyl)Nitrosocarbamoyl)-L- Methionine Methyl Ester: Contains methionine instead of valine.

    N-[(2-Chloroethyl)nitrosocarbamoyl]-L-serine methyl ester: Contains serine instead of valine.

Uniqueness

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94790-30-4

Molecular Formula

C9H16ClN3O4

Molecular Weight

265.69 g/mol

IUPAC Name

methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C9H16ClN3O4/c1-6(2)7(8(14)17-3)11-9(15)13(12-16)5-4-10/h6-7H,4-5H2,1-3H3,(H,11,15)/t7-/m0/s1

InChI Key

ZQLJHLWKLMTODY-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)N(CCCl)N=O

Origin of Product

United States

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